molecular formula C20H26O5 B158594 8beta-Tigloyloxyreynosin CAS No. 80368-31-6

8beta-Tigloyloxyreynosin

Cat. No.: B158594
CAS No.: 80368-31-6
M. Wt: 346.4 g/mol
InChI Key: FDDKULNHLFGRDK-UXBLZVDNSA-N
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Description

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-4-yl) (E)-2-methylbut-2-enoate is a complex organic compound with the molecular formula C20H26O5 and a molecular weight of 346.4 g/mol . This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, methylidene, and oxo groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. It is typically produced in research laboratories for specific scientific studies rather than on an industrial scale. The production process would involve standard organic synthesis techniques, including purification steps like recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-4-yl) (E)-2-methylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The methylidene groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxo group would yield a secondary alcohol.

Scientific Research Applications

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-4-yl) (E)-2-methylbut-2-enoate has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-4-yl) (E)-2-methylbut-2-enoate is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-4-yl) (E)-2-methylbut-2-enoate : The compound itself.
  • Other Benzofuran Derivatives : Compounds with similar benzofuran structures but different substituents.

Uniqueness

The uniqueness of (6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-4-yl) (E)-2-methylbut-2-enoate lies in its specific combination of functional groups and its potential biological activities. Compared to other benzofuran derivatives, it may exhibit distinct chemical reactivity and biological effects due to its unique structure.

Properties

IUPAC Name

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-6-10(2)18(22)24-13-9-20(5)14(21)8-7-11(3)16(20)17-15(13)12(4)19(23)25-17/h6,13-17,21H,3-4,7-9H2,1-2,5H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDKULNHLFGRDK-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420460
Record name NSC357287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80368-31-6
Record name NSC357287
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC357287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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